molecular formula C16H18N2O3S B3722501 BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE

BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE

Cat. No.: B3722501
M. Wt: 318.4 g/mol
InChI Key: AHVUGUDRYDPWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE is a chemical compound with the molecular formula C16H18N2O3S It is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy and propyl groups, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE typically involves the reaction of 4-hydroxy-6-propyl-2-pyrimidinethiol with benzyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the benzyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester moiety may produce an alcohol .

Scientific Research Applications

BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
  • Acetic acid, 2-[(1,6-dihydro-6-oxo-4-propyl-2-pyrimidinyl)thio]-, phenylmethyl ester

Uniqueness

BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a benzyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl 2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-6-13-9-14(19)18-16(17-13)22-11-15(20)21-10-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10-11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVUGUDRYDPWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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